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Abstract
Epilactose (4-O-β-D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of

lactose, is emerging as a molecule of significant interest in the fields of food science, nutrition,

and therapeutics.[1] Initially identified in heat-treated dairy products, its presence is a result of

the chemical transformation of lactose.[1][2] Beyond its incidental formation, enzymatic

synthesis of epilactose has been a key area of research, unlocking its potential for various

applications. This technical guide provides a comprehensive overview of the discovery of

epilactose, its natural occurrence, and the analytical methods for its quantification.

Furthermore, it delves into its biological effects, particularly its role as a prebiotic and its

influence on mineral absorption, supported by detailed experimental protocols and pathway

visualizations.

Discovery and Natural Occurrence
Epilactose is not typically found in raw milk but is formed from lactose through the Lobry de

Bruyn-Alberda van Ekenstein transformation during heat treatment processes such as

pasteurization and ultra-high temperature (UHT) treatment.[2][3] This non-enzymatic

isomerization results in the conversion of the glucose moiety of lactose into mannose, yielding

epilactose.[1] Consequently, epilactose is present in extremely small quantities in

commercially available heat-treated milk and dairy products.[1] While its primary association is
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with dairy, some research has indicated the presence of epilactose in the marine microalga

Chlorella pyrenoidosa.[4][5]

Quantitative Data on Natural Occurrence and Enzymatic
Production
The concentration of epilactose in natural sources and the yields from enzymatic production

are critical parameters for research and industrial applications. The following tables summarize

the available quantitative data.

Table 1: Concentration of Epilactose in Milk Products

Milk Product Type Detection Method
Reported
Concentration /
Detection Limit

Reference

Milk Samples Dual HPLC Analysis
Detection Limit: 4.73

mg/L
[2]

Heat-Treated Milk Not Specified
Extremely small

quantities
[1]

UHT Treated Products HPLC Minor amounts [3]

Table 2: Yields of Epilactose from Enzymatic Conversion of Lactose
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Enzyme Source Substrate Yield Reference

Cellobiose 2-

epimerase from

Caldicellulosiruptor

saccharolyticus

Lactose in Milk (1.5%

fat)

7.49 g/L (15.5%) after

24h at 50°C
[6]

Cellobiose 2-

epimerase from

Caldicellulosiruptor

saccharolyticus

Lactose in Milk (1.5%

fat)

6.57 g/L (13.6%) after

72h
[6]

Cellobiose 2-

epimerase from

Flavobacterium

johnsoniae

Lactose in Milk ~30-33% [7]

Cellobiose 2-

epimerase from

Pedobacter heparinus

Lactose in Milk ~30-33% [7]

Recombinant

Cellobiose 2-

epimerase from

Caldicellulosiruptor

saccharolyticus in

Saccharomyces

cerevisiae

Lactose (50 g/L) 27% [8][9]

Cellobiose 2-

epimerase from

Thermoanaerobacteri

um saccharolyticum

Lactose 24% [10]

Cellobiose 2-

epimerase from

Dysgonomonas gadei

Lactose in Milk

Ultrafiltrate (Batch)
29.9% [11]

Cellobiose 2-

epimerase from

Dysgonomonas gadei

Lactose in Milk

Ultrafiltrate (EMR)
18.5% [11]
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Methodologies for Epilactose Analysis
Accurate quantification of epilactose, often in the presence of high concentrations of lactose

and other isomers like lactulose, requires robust analytical methods. High-Performance Liquid

Chromatography (HPLC) is the predominant technique employed for this purpose.

Dual High-Performance Liquid Chromatography (HPLC)
Analysis
A validated dual HPLC method allows for the precise separation and quantification of lactose,

lactulose, and epilactose in complex matrices like milk.[2][12]

Method 1: Quantification of Lactose and Epilactose[2]

Chromatographic System: HPLC coupled with a UV detector.

Pre-column Derivatization: Required for UV detection.

Stationary Phase: C18 column.

Mobile Phase: Eluent containing an ion-pair reagent.

Method 2: Quantification of Lactulose[2]

Chromatographic System: HPLC coupled with an Evaporative Light Scattering Detector

(ELSD).

Stationary Phase: Trimodal stationary phase (hydrophilic interaction, anion- and cation-

exchange properties).

Mobile Phase: Acetonitrile/ammonium formate buffer.

Alternative HPLC Method[13]

Chromatographic System: HPLC with a Refractive Index (RI) detector.

Stationary Phase: Polymer-based amino HILIC column (e.g., Shodex VG-50 4E).
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Mobile Phase: Acetonitrile/Methanol/Water (75/20/5).

Flow Rate: 1.0 mL/min.

Column Temperature: 40 °C.

Biological Significance and Signaling Pathways
Epilactose is recognized as a non-digestible carbohydrate with significant prebiotic effects.[1]

[14] It promotes the growth of beneficial gut bacteria such as Bifidobacterium and

Lactobacillus.[14] Furthermore, epilactose has been shown to enhance the intestinal

absorption of minerals like calcium and iron.[1][15][16]

Enzymatic Formation of Epilactose
The primary biotechnological route for epilactose production is the enzymatic conversion of

lactose using Cellobiose 2-epimerase (CEase) (EC 5.1.3.11).[15][17] This enzyme catalyzes

the epimerization of the D-glucose unit at the reducing end of lactose to a D-mannose unit.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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